![molecular formula C15H17N5 B12931665 5-(2-phenylpropyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine CAS No. 915312-52-6](/img/structure/B12931665.png)
5-(2-phenylpropyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-phenylpropyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine typically involves the condensation of pyrimidine-5-carbaldehydes through Knoevenagel, Horner–Emmons, or Wittig reactions, followed by cyclization . One common method involves the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride to form (2E)-3-(4,6-dichloropyrimidin-5-yl)acrylonitrile. This intermediate undergoes further reactions to yield the desired pyrrolopyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
5-(2-phenylpropyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
5-(2-phenylpropyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of various enzymes and receptors.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-(2-phenylpropyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting CDKs, this compound can interfere with the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells . The compound may also inhibit other enzymes and receptors, contributing to its broad spectrum of biological activities .
Comparación Con Compuestos Similares
Similar Compounds
N4-Alkyl-N2-Phenyl-Pyrrolo[3,2-d]Pyrimidine-2,4-Diamine Derivatives: These compounds share a similar core structure and exhibit comparable biological activities, such as CDK inhibition.
Pyrimido[4,5-d]pyrimidine Derivatives: These compounds are structurally related and have been studied for their antitumor and antimicrobial properties.
Uniqueness
5-(2-phenylpropyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine is unique due to its specific substitution pattern, which may confer distinct biological activities and selectivity profiles compared to other pyrrolopyrimidine derivatives .
Propiedades
Número CAS |
915312-52-6 |
|---|---|
Fórmula molecular |
C15H17N5 |
Peso molecular |
267.33 g/mol |
Nombre IUPAC |
5-(2-phenylpropyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C15H17N5/c1-9(10-5-3-2-4-6-10)7-11-8-18-14-12(11)13(16)19-15(17)20-14/h2-6,8-9H,7H2,1H3,(H5,16,17,18,19,20) |
Clave InChI |
CMPQJIYLWQQGBO-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=CNC2=NC(=NC(=C12)N)N)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


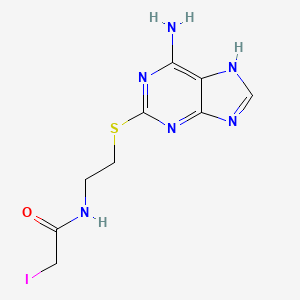
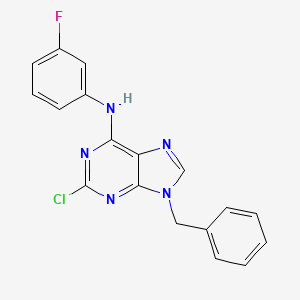
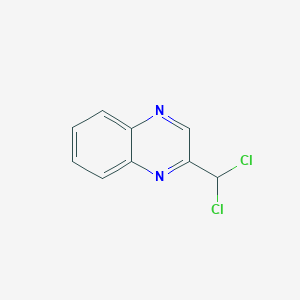
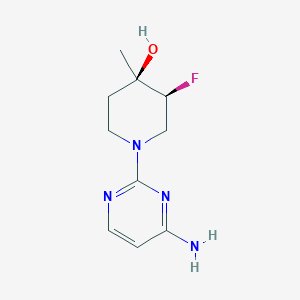

![N-[5-(Morpholin-4-yl)-2-oxo-2,3-dihydro-1H-indol-6-yl]acetamide](/img/structure/B12931612.png)

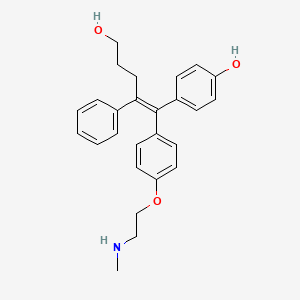
![3-[(6-Bromo-1H-benzimidazol-2-yl)amino]-N-butylbenzamide](/img/structure/B12931635.png)
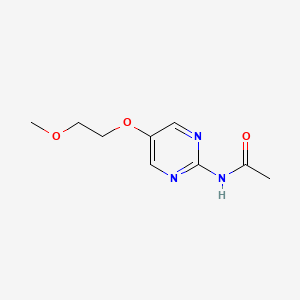
![Tert-butyl3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]cyclobutane-1-carboxylate](/img/structure/B12931654.png)
![1-(2-(Diethylamino)ethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12931656.png)

![Ethanol, 2-[2-[2-[(5-iodo-2-pyridinyl)oxy]ethoxy]ethoxy]-](/img/structure/B12931677.png)
